Cas no 882679-23-4 (2-Amino-3-iodo-4-methylbenzoic acid)

2-Amino-3-iodo-4-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-iodo-4-methylbenzoic acid
- Benzoic acid, 2-amino-3-iodo-4-methyl-
- 2-Amino-3-iodo-4-methyl-benzoic acid
- Benzoic acid,2-amino-3-iodo-4-methyl
- AKOS015950922
- KUPHXIFBKAORGY-UHFFFAOYSA-N
- Benzoic acid,2-amino-3-iodo-4-methyl-
- 882679-23-4
- 10-Hydroxy-2-decenoicacid
- A842523
- SCHEMBL2264689
- DTXSID20671897
- FT-0646647
- 2-amino-3-iodo-4-methylbenzoicacid
- DB-010033
-
- Inchi: InChI=1S/C8H8INO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12)
- InChI Key: KUPHXIFBKAORGY-UHFFFAOYSA-N
- SMILES: CC1=C(C(=C(C=C1)C(=O)O)N)I
Computed Properties
- Exact Mass: 276.96000
- Monoisotopic Mass: 276.96
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 63.3A^2
- Tautomer Count: 9
Experimental Properties
- Density: 1.943
- Boiling Point: 380.9°C at 760 mmHg
- Flash Point: 184.2°C
- Refractive Index: 1.7
- PSA: 63.32000
- LogP: 2.46120
2-Amino-3-iodo-4-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM153968-1g |
2-amino-3-iodo-4-methylbenzoic acid |
882679-23-4 | 95% | 1g |
$667 | 2023-01-09 | |
Ambeed | A270013-1g |
2-Amino-3-iodo-4-methylbenzoic acid |
882679-23-4 | 95+% | 1g |
$641.0 | 2024-04-16 | |
Alichem | A019098150-1g |
2-Amino-3-iodo-4-methylbenzoic acid |
882679-23-4 | 95% | 1g |
$998.00 | 2023-08-31 |
2-Amino-3-iodo-4-methylbenzoic acid Related Literature
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Additional information on 2-Amino-3-iodo-4-methylbenzoic acid
Introduction to 2-Amino-3-iodo-4-methylbenzoic acid (CAS No. 882679-23-4)
2-Amino-3-iodo-4-methylbenzoic acid, with the chemical formula C₈H₇INO₂, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its unique CAS No. 882679-23-4, represents a versatile intermediate in the synthesis of various biologically active molecules. Its structural features, including an amino group, an iodine substituent, and a methyl group on a benzoic acid backbone, make it a valuable building block for further chemical modifications and functionalization.
The significance of 2-Amino-3-iodo-4-methylbenzoic acid lies in its potential applications across multiple domains of chemical research. The presence of an iodine atom on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, which are widely employed in the construction of complex molecular architectures. This property has made it a subject of interest in the development of novel heterocyclic compounds and pharmaceutical intermediates.
In recent years, there has been growing interest in exploring the pharmacological properties of aryl amino acids and their derivatives. The combination of an amino group and an iodine substituent in 2-Amino-3-iodo-4-methylbenzoic acid suggests potential bioactivity, particularly in the context of modulating enzyme activity and receptor interactions. Preliminary studies have indicated that derivatives of this compound may exhibit properties relevant to inflammation, cancer, and neurological disorders.
One of the most compelling aspects of 2-Amino-3-iodo-4-methylbenzoic acid is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop novel inhibitors targeting specific enzymes involved in metabolic pathways. For instance, modifications at the iodine-substituted position have been explored to enhance binding affinity and selectivity, leading to the discovery of potential therapeutic agents.
The synthetic utility of 2-Amino-3-iodo-4-methylbenzoic acid has also been highlighted in recent publications. Its incorporation into peptide mimetics and peptidomimetics has shown promise in drug discovery efforts. The ability to introduce diverse functional groups while maintaining the integrity of the core benzoic acid scaffold has opened up new avenues for designing molecules with tailored biological activities.
Advances in computational chemistry have further enhanced the understanding of how 2-Amino-3-iodo-4-methylbenzoic acid can be utilized in drug design. Molecular modeling studies have predicted that certain derivatives may interact with biological targets with high specificity, providing a rational basis for experimental synthesis and testing. These computational approaches have accelerated the development pipeline for novel therapeutics derived from this compound.
The industrial relevance of 2-Amino-3-iodo-4-methylbenzoic acid cannot be overstated. Its synthesis involves well-established organic chemistry techniques, making it accessible for large-scale production when required. This accessibility is crucial for both academic research and industrial applications, where cost-effective and reproducible synthetic routes are essential.
Looking ahead, the future applications of 2-Amino-3-iodo-4-methylbenzoic acid are likely to expand as new methodologies emerge in synthetic chemistry and drug discovery. The integration of this compound into multi-step synthetic strategies will continue to yield innovative molecular architectures with potential therapeutic value. Additionally, its role as a scaffold for structure-based drug design will remain a cornerstone in medicinal chemistry research.
In conclusion, 2-Amino-3-iodo-4-methylbenzoic acid (CAS No. 882679-23-4) stands as a testament to the importance of specialized intermediates in advancing chemical biology and pharmaceutical sciences. Its unique structural features and synthetic versatility make it a cornerstone compound for researchers exploring new frontiers in drug development. As scientific understanding evolves, so too will the applications and implications of this remarkable molecule.
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